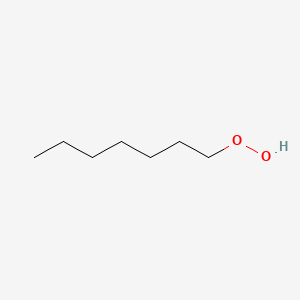

Hydroperoxide, heptyl

Description

Significance of Organic Hydroperoxides in Contemporary Chemistry

Organic hydroperoxides are a crucial class of compounds in modern chemistry, primarily due to the reactive nature of the peroxide bond (-O-O-). wikipedia.orgwikipedia.org The O-O bond is weak, with a bond dissociation energy significantly lower than C-C, C-H, or C-O bonds, allowing it to break easily and form free radicals (RO•). wikipedia.orgwikipedia.org This property makes organic hydroperoxides highly effective as initiators for various types of polymerization, including those for polyethylene, polyvinyl chloride (PVC), and acrylic resins. ontosight.aiwikipedia.orgperodox.com

Beyond polymerization, they are valuable as oxidizing agents in organic synthesis. noaa.gov A prominent industrial application is the metal-catalyzed epoxidation of alkenes, such as in the Halcon process which uses tert-butyl hydroperoxide to produce propylene (B89431) oxide. wikipedia.org Furthermore, hydroperoxides are key intermediates in large-scale industrial processes like the Cumene (B47948) process, where cumene is oxidized to cumene hydroperoxide as a step in the production of phenol (B47542) and acetone. wikipedia.orgncert.nic.in Their controlled decomposition is harnessed in numerous synthetic pathways, while their unintended formation in substances like ethers can pose significant hazards. wikipedia.orgnoaa.gov

Foundational Research and Historical Context of Heptyl Hydroperoxide Studies

Early research into alkyl hydroperoxides focused on their synthesis, characterization, and thermal properties. The synthesis of straight-chain alkyl hydroperoxides like heptyl hydroperoxide was explored through methods such as the autoxidation of the corresponding alkane (heptane) under controlled oxygen exposure, a process proceeding through a radical chain mechanism. vulcanchem.com Another established method involves the reaction of alkyl halides with hydrogen peroxide.

Pioneering studies in the mid-20th century began to systematically document the physicochemical properties of these compounds. Foundational work included the determination of thermochemical data, such as the standard enthalpy of combustion. For heptyl hydroperoxide, the standard liquid enthalpy of combustion (ΔcH°liquid) has been determined to be -4698.20 ± 5.00 kJ/mol. chemeo.comchemeo.com Early mass spectrometry studies, such as those by Burgess, SenSharma, et al. in 1968, provided crucial data on the fragmentation patterns and appearance energies of ions derived from alkyl hydroperoxides, including heptyl hydroperoxide, which was essential for its structural elucidation and understanding its reactivity. nist.gov

Table 2: Physicochemical Data for Heptyl Hydroperoxide

| Property | Value | Source(s) |

|---|---|---|

| Melting Point | 35.5°C | chemicalbook.com |

| Boiling Point (estimate) | 184.14°C | chemicalbook.com |

| Density (estimate) | 0.9202 g/cm³ | chemicalbook.com |

| Standard Liquid Enthalpy of Combustion (ΔcH°liquid) | -4698.20 ± 5.00 kJ/mol | chemeo.comchemeo.com |

| Ionization Energy | 9.48 ± 0.03 eV | chemeo.com |

Current Research Trajectories and Academic Relevance of Heptyl Hydroperoxide

Current research involving heptyl hydroperoxide and similar long-chain hydroperoxides often utilizes them as model compounds to investigate complex chemical and biological phenomena. One significant area is the study of lipid peroxidation and oxidative stress. vulcanchem.com The decomposition of heptyl hydroperoxide can mimic the behavior of endogenous hydroperoxides formed in biological membranes, allowing researchers to study the mechanisms of reactive oxygen species (ROS) generation and the efficacy of antioxidants. vulcanchem.com

In the field of atmospheric chemistry, hydroxyalkyl hydroperoxides (HHPs), which share the core hydroperoxide functional group, are of great interest. copernicus.orgcopernicus.org These compounds are formed from the reactions of Criegee intermediates with water vapor and play a role in the formation of secondary organic aerosols (SOA). copernicus.orgcopernicus.org Studies on the OH-initiated oxidation of simpler HHPs provide insights into their atmospheric degradation pathways, which can be extrapolated to understand the potential atmospheric fate of compounds like heptyl hydroperoxide released from anthropogenic or natural sources. nih.gov Research in this domain helps to refine models of atmospheric composition and pollutant transformation. copernicus.orgnih.gov Additionally, the radical-generating capacity of heptyl hydroperoxide continues to make it a valuable initiator in specialized polymer chemistry applications. vulcanchem.com

Table 3: Compound Names Mentioned

| Compound Name | Chemical Formula |

|---|---|

| Heptyl hydroperoxide | C₇H₁₆O₂ |

| Hydrogen peroxide | H₂O₂ |

| Polyethylene | (C₂H₄)n |

| Polyvinyl chloride | (C₂H₃Cl)n |

| tert-Butyl hydroperoxide | (CH₃)₃COOH |

| Propylene oxide | C₃H₆O |

| Cumene | C₉H₁₂ |

| Cumene hydroperoxide | C₉H₁₂O₂ |

| Phenol | C₆H₅OH |

| Acetone | C₃H₆O |

| Heptane | C₇H₁₆ |

Structure

2D Structure

3D Structure

Properties

CAS No. |

764-81-8 |

|---|---|

Molecular Formula |

C7H16O2 |

Molecular Weight |

132.20 g/mol |

IUPAC Name |

1-hydroperoxyheptane |

InChI |

InChI=1S/C7H16O2/c1-2-3-4-5-6-7-9-8/h8H,2-7H2,1H3 |

InChI Key |

XIOGAMSXYSPUSI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCOO |

Origin of Product |

United States |

Occurrence and Natural Abundance of Heptyl Hydroperoxide in Complex Matrices

Biosynthetic Derivations from Microorganisms

Microorganisms are prolific producers of a vast range of secondary metabolites. The metabolic pathways within endophytic fungi and probiotic bacteria present potential environments for the formation of hydroperoxides, though specific identification of heptyl hydroperoxide remains a significant analytical challenge.

Endophytic Fungi Metabolites (e.g., Diaporthe longicolla)

The endophytic fungus Diaporthe longicolla (syn. Phomopsis longicolla) is a known plant pathogen, particularly affecting soybean crops by causing Phomopsis seed decay. As part of its lifecycle and interaction with its host, D. longicolla produces a variety of secondary metabolites. Extensive research into its metabolome has led to the isolation of diverse compounds, including polyketides, diterpenoids, and cytochalasin analogues.

However, based on available scientific literature from metabolomic and chemical investigations, heptyl hydroperoxide has not been identified as a metabolite of Diaporthe longicolla. While the fungus produces a rich array of bioactive compounds, the presence of this specific hydroperoxide has not been reported in studies analyzing its extracts.

Phytochemical Profiling in Botanical Extracts

Plants produce a complex mixture of compounds, and phytochemical analysis often reveals a wide range of volatile and non-volatile constituents. The potential for heptyl hydroperoxide to exist in botanical extracts is primarily linked to the oxidative degradation of lipid components.

Detection in Marine Flora (e.g., Avicennia marina)

Avicennia marina, commonly known as the grey mangrove, is a salt-tolerant tree species found in coastal and estuarine habitats. Phytochemical studies of this plant have identified numerous compounds, including flavonoids, tannins, steroids, terpenoids, and iridoid glycosides. These compounds contribute to the plant's defense mechanisms and traditional medicinal uses. Analysis of its extracts from various parts like leaves, roots, and bark has provided a comprehensive profile of its chemical constituents. However, these detailed phytochemical screenings have not reported the detection of heptyl hydroperoxide.

Identification in Terrestrial Plant Species (e.g., Tithonia diversifolia, Scrophularia striata L., Commiphora myrrha)

A variety of terrestrial plants have been analyzed for their chemical composition, particularly their essential oils and volatile compounds.

Tithonia diversifolia : Commonly known as the Mexican sunflower, its essential oils have been analyzed by gas chromatography-mass spectrometry (GC-MS). These studies consistently identify major constituents such as α-pinene, germacrene D, limonene, and β-caryophyllene, with variations depending on the plant part and geographic origin essencejournal.comtandfonline.comsciencepublishinggroup.comnih.gov.

Scrophularia striata L. : This medicinal plant has been subjected to phytochemical analysis, which identified 45 volatile compounds in its stem, along with various amino acids and other metabolites that change in response to environmental stress researchgate.netresearchsquare.com.

Commiphora myrrha : The resin of this tree, known as myrrh, is rich in volatile compounds. GC-MS analyses have identified a complex mixture of terpenoids, with major components including curzerene, m-cymene, linalool, β-elemene, and alpha-guaiene sciencepublishinggroup.commdpi.comnih.gov.

Across the detailed chemical profiling of these three distinct plant species, heptyl hydroperoxide has not been identified as a constituent. The focus of these studies has been on more stable volatile and semi-volatile compounds that characterize the plants' aromatic and medicinal properties.

Table 1: Major Volatile Compounds Identified in Selected Terrestrial Plants

| Plant Species | Plant Part Studied | Major Compounds Identified | Reference |

|---|---|---|---|

| Tithonia diversifolia | Leaves, Flowers, Stems, Roots | α-Pinene, Germacrene D, β-Caryophyllene, Limonene | essencejournal.comtandfonline.comsciencepublishinggroup.com |

| Scrophularia striata L. | Stem | Various volatile compounds (45 total), including 2-decen-1-ol, phytol, and n-hexadecanoic acid | researchsquare.com |

Presence in Oleaginous Plant Products (e.g., Olive Cultivars)

Oleaginous plant products, such as olive oil, are rich in lipids, particularly triacylglycerols with unsaturated fatty acids like oleic and linoleic acid. These fatty acids are susceptible to oxidation, a process known as autoxidation, which occurs during storage, especially when exposed to oxygen, light, and heat nih.govnih.gov.

The primary products of lipid autoxidation are hydroperoxides acs.orgmdpi.com. These molecules are unstable and can subsequently decompose to form secondary oxidation products, including a variety of volatile compounds such as aldehydes, ketones, and alcohols, which are responsible for the rancid off-flavors in aged oils nih.govresearchgate.net. While the formation of lipid hydroperoxides is a well-established phenomenon in olive oil, scientific studies focus on the hydroperoxides of the parent fatty acids (e.g., oleic acid hydroperoxide, linoleic acid hydroperoxide) mdpi.com. The degradation of these larger hydroperoxides can lead to the formation of smaller volatile aldehydes, including heptanal (B48729) researchgate.netwur.nl. The formation of heptanal implies a C7 carbon chain, suggesting a theoretical link to a heptyl-based precursor. However, direct analytical evidence identifying "heptyl hydroperoxide" as a specific, stable intermediate in olive oil is not present in the reviewed literature. The focus remains on the broader class of triacylglycerol hydroperoxides and their secondary breakdown products.

Table 2: Products of Lipid Oxidation in Olive Oil

| Oxidation Stage | Class of Compounds | Specific Examples | Reference |

|---|---|---|---|

| Primary | Lipid Hydroperoxides | Triacylglycerol hydroperoxides (from oleic, linoleic acid) | nih.govacs.orgmdpi.com |

| Secondary | Volatile Aldehydes | Nonanal, Heptanal, Hexanal, Octanal | researchgate.netwur.nl |

Characterization in Processed Materials and Environmental Samples

The identification of specific hydroperoxides such as heptyl hydroperoxide in consumer goods and environmental samples is an area of ongoing research. The presence of precursor compounds and conditions conducive to oxidation can suggest the potential for its formation.

While the direct analytical detection of heptyl hydroperoxide in disposable diapers has not been explicitly reported in scientific literature, studies have identified the presence of its precursor, n-heptane. Volatile organic compounds (VOCs) are known to be present in disposable diapers as ingredients or byproducts of the manufacturing process.

A 2023 study published in Environmental Science & Technology analyzed 98 target VOCs in 31 disposable hygiene products available in the US market. The study utilized purge and trap sampling followed by thermal desorption/gas chromatography/mass spectrometer analysis to identify and quantify these compounds. Among the various VOCs detected, n-heptane was identified, particularly in adult diapers, where alkanes were the predominant VOCs. nih.govacs.orgacs.org In some diaper samples, the estimated noncancer risk from these VOCs was notably high, with a significant hazard quotient attributed to n-heptane. nih.govacs.org

The presence of n-heptane in disposable diapers indicates a potential for the formation of heptyl hydroperoxide through oxidation, especially when exposed to air and light. The conditions of storage and use of these products could facilitate such oxidative reactions. However, to date, specific studies focusing on the detection and quantification of heptyl hydroperoxide in these products are not available in the reviewed scientific literature.

Interactive Table: Volatile Organic Compounds Detected in Disposable Diapers

| Compound Category | Specific Compound Example | Potential for Hydroperoxide Formation |

| Alkanes | n-Heptane | Direct precursor to Heptyl Hydroperoxide |

| Aromatics | Toluene | Can form other hydroperoxide species |

| Aldehydes | Nonanal | Secondary oxidation product |

This table is for illustrative purposes and based on general findings of VOCs in consumer products. The direct formation of heptyl hydroperoxide from n-heptane in diapers has not been experimentally confirmed in the cited literature.

The identification of specific hydroperoxides in complex biological and food matrices is analytically challenging. Lipid oxidation is a well-known process in food science, leading to the formation of a complex mixture of hydroperoxides, which are primary oxidation products.

Shrimp Waste Oil: Shrimp and other marine products are rich in polyunsaturated fatty acids (PUFAs), which are highly susceptible to oxidation. The processing of shrimp waste to extract oil can expose these lipids to conditions that promote oxidation, such as heat, light, and oxygen. This process leads to the formation of lipid hydroperoxides. While the general presence of hydroperoxides in shrimp oil is expected and has been studied, the specific identification of heptyl hydroperoxide has not been reported. The fatty acid profile of shrimp oil primarily consists of longer-chain fatty acids, making the formation of C7 hydroperoxides less likely as a primary oxidation product unless shorter-chain fatty acids or other heptyl-containing lipids are present.

Cooked Chicken: The cooking process, involving high temperatures, significantly accelerates lipid oxidation in meat. researchgate.netplusvet.eu Chicken meat contains unsaturated fatty acids that can undergo oxidation to form hydroperoxides. plusvet.eu Research has shown that thermal processing of meat leads to the generation of lipid oxidation products. researchgate.net The primary products of lipid oxidation are hydroperoxides, which are unstable and can further break down into secondary oxidation products like aldehydes, ketones, and alcohols that contribute to off-flavors. kku.ac.thnih.govrsc.org

Interactive Table: General Lipid Oxidation Products in Food Matrices

| Matrix | Primary Oxidation Products | Common Analytical Techniques | Specific Detection of Heptyl Hydroperoxide |

| Shrimp Waste Oil | Lipid Hydroperoxides | Peroxide Value (PV) determination, HPLC | Not reported in literature |

| Cooked Chicken | Lipid Hydroperoxides | Thiobarbituric Acid Reactive Substances (TBARS) assay, GC-MS | Not reported in literature |

This table summarizes general findings on lipid oxidation in the specified food matrices. The absence of reported data for heptyl hydroperoxide does not definitively exclude its presence but indicates a lack of specific investigation or detection.

Advanced Analytical Methodologies for Heptyl Hydroperoxide Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the separation and identification of volatile and semi-volatile compounds. However, the direct analysis of thermally labile compounds like heptyl hydroperoxide presents significant challenges.

Method Development and Optimization for Heptyl Hydroperoxide Quantification

Direct GC-MS analysis of heptyl hydroperoxide is generally not feasible due to its thermal instability, which can lead to decomposition in the heated injector and column. To overcome this, two primary strategies are employed: indirect quantification and derivatization.

An indirect method involves the quantitative reaction of the hydroperoxide with a suitable reagent, followed by the analysis of the stable product. One such method utilizes the oxidation of triphenylphosphine (B44618) (TPP) to triphenylphosphine oxide (TPPO) by the hydroperoxide. researchgate.netrsc.org The amount of TPPO formed, which is thermally stable and readily quantifiable by GC-MS, is directly proportional to the initial concentration of the hydroperoxide. researchgate.netrsc.org

A more direct and widely used approach is derivatization, which converts the thermally labile hydroperoxide into a more stable and volatile derivative suitable for GC-MS analysis. Silylation, particularly using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a common and effective technique. nih.govnih.gov This reaction replaces the active hydrogen of the hydroperoxide group with a trimethylsilyl (B98337) (TMS) group, forming a thermostable TMS peroxide derivative. nih.gov Derivatization efficiencies greater than 90% can be achieved under optimized conditions. nih.gov

Table 1: Optimized GC-MS Parameters for Analysis of Silylated Alkyl Hydroperoxides

| Parameter | Value | Reference |

| GC System | Agilent 6850 GC | omicsonline.org |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) | omicsonline.org |

| Injector Temperature | 250 °C | omicsonline.org |

| Carrier Gas | Helium | omicsonline.org |

| Flow Rate | 1 mL/min | omicsonline.org |

| Oven Program | Isothermal at 50 °C for 8 min, then ramped at 30 °C/min to 350 °C | weber.hu |

| MS System | Agilent 5973 Inert MSD | omicsonline.org |

| Ionization Mode | Electron Impact (EI) at 70 eV | omicsonline.org |

| Ion Source Temperature | 200 °C | omicsonline.org |

| Quadrupole Temperature | 250 °C | omicsonline.org |

| Scan Range | 45-550 amu | omicsonline.org |

This table presents a representative set of optimized parameters for the GC-MS analysis of silylated compounds, which can be adapted for heptyl hydroperoxide TMS derivatives.

Elucidation of Mass Spectral Fragmentation Patterns for Heptyl Hydroperoxide

The electron ionization (EI) mass spectrum of underivatized heptyl hydroperoxide is challenging to obtain due to its instability. However, analysis of its trimethylsilyl (TMS) derivative provides characteristic fragmentation patterns that allow for its identification and structural confirmation. researchgate.netnih.govnih.gov

Upon electron impact, the TMS derivative of heptyl hydroperoxide will undergo fragmentation. A key diagnostic ion for TMS derivatives of hydroperoxides is the [OSi(CH3)3]+ fragment at a mass-to-charge ratio (m/z) of 89. acs.org Other significant fragments arise from the cleavage of the carbon chain and the peroxide bond.

Table 2: Predicted Mass Spectral Fragmentation of Trimethylsilyl Heptyl Hydroperoxide

| m/z | Ion Structure | Fragmentation Pathway |

| 205 | [M - CH3]+ | Loss of a methyl group from the TMS moiety |

| 147 | [(CH3)3Si-O-Si(CH3)2]+ | Rearrangement and loss of the alkyl chain |

| 117 | [C7H15O]+ | Cleavage of the O-O bond and loss of the TMS group |

| 101 | [C7H15]+ | Loss of the hydroperoxy-TMS group |

| 89 | [(CH3)3SiO]+ | Characteristic fragment of TMS-ethers/peroxides |

| 73 | [(CH3)3Si]+ | Trimethylsilyl cation |

This table outlines the plausible fragmentation patterns for the TMS derivative of heptyl hydroperoxide based on established fragmentation rules for silylated compounds and alkyl chains.

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) in Thermal Degradation Studies

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is a powerful analytical technique used to investigate the thermal decomposition of materials. chromatographyonline.comyoutube.com In this method, a sample is rapidly heated to a high temperature in an inert atmosphere, and the resulting volatile fragments are separated by GC and identified by MS. chromatographyonline.comyoutube.com This provides valuable information about the thermal stability and degradation pathways of the compound.

For heptyl hydroperoxide, Py-GC/MS can elucidate the products formed during its thermal breakdown. The primary thermal decomposition mechanism for alkyl hydroperoxides is the homolytic cleavage of the weak oxygen-oxygen bond, which has a bond dissociation energy of approximately 180 kJ/mol. acs.org This initial step generates an alkoxy radical (heptyloxy radical) and a hydroxyl radical.

These highly reactive radicals can then undergo a variety of secondary reactions, including:

Hydrogen abstraction: The heptyloxy radical can abstract a hydrogen atom from another molecule to form heptanol (B41253).

β-scission: The heptyloxy radical can undergo cleavage of a carbon-carbon bond beta to the oxygen atom, leading to the formation of smaller aldehydes, ketones, and alkyl radicals. For heptyl hydroperoxide, this could result in the formation of formaldehyde (B43269) and a hexyl radical, or other aldehyde and alkyl radical pairs depending on the position of the initial hydroperoxide group. researchgate.net

Disproportionation and combination reactions of the various radicals present.

A study on the thermal decomposition of n-butyl hydroperoxide showed that n-butyraldehyde was a major product, formed through a radical mechanism. acs.org By analogy, the thermal degradation of heptyl hydroperoxide is expected to yield heptanal (B48729) and other smaller aldehydes and alkanes as primary products.

Table 3: Potential Thermal Degradation Products of Heptyl Hydroperoxide via Py-GC/MS

| Compound | Chemical Formula | Potential Formation Pathway |

| Heptanol | C7H16O | Hydrogen abstraction by the heptyloxy radical |

| Heptanal | C7H14O | β-scission of the heptyloxy radical |

| Hexane | C6H14 | From hexyl radical after β-scission |

| Formaldehyde | CH2O | β-scission of the heptyloxy radical |

| Water | H2O | Combination of hydroxyl radicals or other pathways |

This table lists the likely products from the thermal degradation of heptyl hydroperoxide based on known decomposition mechanisms of alkyl hydroperoxides.

Ancillary Chromatographic and Spectroscopic Techniques in Hydroperoxide Analysis

Besides GC-MS, several other analytical techniques are valuable for the characterization of hydroperoxides, including heptyl hydroperoxide.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation of non-volatile and thermally labile compounds. For hydroperoxide analysis, reversed-phase HPLC is commonly used. thermofisher.com Detection can be achieved using various methods:

UV Detection: While hydroperoxides themselves have low UV absorbance, they can be detected after post-column derivatization. nih.gov For instance, on-line UV irradiation can convert organic hydroperoxides to hydrogen peroxide, which can then be detected via a chemiluminescence reaction. nih.govresearchgate.net

Electrochemical Detection (ED): This highly sensitive and selective method can be used for the direct detection of hydroperoxides. Both oxidative and reductive modes can be employed. thermofisher.comdss.go.th Reductive electrochemical detection using a carbon working electrode has been successfully applied to the analysis of various organic hydroperoxides. thermofisher.com

Ion Chromatography (IC) is another useful technique, particularly for the analysis of hydrogen peroxide and smaller organic hydroperoxides. thermofisher.comkoreascience.kr It can be used for indirect determination by reacting the hydroperoxide with a reagent like bisulfite and then quantifying the change in sulfate (B86663) concentration. oup.com Direct detection of hydrogen peroxide is also possible using a combination of IC with electrochemical detection. thermofisher.com

Nuclear Magnetic Resonance (NMR) Spectroscopy , specifically ¹H NMR, offers a non-destructive and quantitative method for the simultaneous analysis of different hydroperoxides in a mixture without the need for chromatographic separation. acs.org The hydroperoxyl proton gives a distinct signal in the downfield region of the spectrum, allowing for its identification and quantification. acs.org

Table 4: Summary of Ancillary Analytical Techniques for Hydroperoxide Analysis

| Technique | Principle | Advantages for Heptyl Hydroperoxide Analysis | Reference |

| HPLC with UV/Vis | Separation based on polarity, detection via chromophore | Suitable for thermally labile compounds, post-column derivatization enhances sensitivity | nih.govresearchgate.net |

| HPLC with ED | Separation based on polarity, detection of electroactive species | High sensitivity and selectivity for direct hydroperoxide detection | thermofisher.comdss.go.th |

| Ion Chromatography | Separation of ions | Useful for smaller hydroperoxides and degradation products | thermofisher.comkoreascience.kroup.com |

| ¹H NMR Spectroscopy | Nuclear spin transitions in a magnetic field | Non-destructive, quantitative, no separation needed, structural information | acs.org |

Synthetic Pathways and Chemical Synthesis of Heptyl Hydroperoxide

Conventional Organic Synthesis Approaches

The synthesis of alkyl hydroperoxides, including heptyl hydroperoxide, has traditionally relied on several well-established organic chemistry methods. These approaches often involve the oxidation of corresponding alkanes or the reaction of organometallic compounds with oxygen.

Common conventional methods for preparing alkyl hydroperoxides include:

Autoxidation of Alkanes: This method involves the direct reaction of an alkane with molecular oxygen. The process is typically a free-radical chain reaction that can be initiated by heat, light, or a radical initiator. For heptyl hydroperoxide, this would involve the autoxidation of heptane.

Reaction of Organometallic Reagents with Oxygen: Grignard reagents, such as heptylmagnesium bromide, can react with molecular oxygen, followed by an acidic workup, to yield the corresponding hydroperoxide.

Nucleophilic Substitution with Hydrogen Peroxide: Heptyl halides (e.g., heptyl bromide) or heptyl sulfonates can undergo a nucleophilic substitution reaction with hydrogen peroxide in the presence of a base to form heptyl hydroperoxide.

Oxymercuration of Alkenes: Alkenes can be converted to hydroperoxides through a two-step process involving reaction with mercury(II) acetate (B1210297) and hydrogen peroxide, followed by reductive demercuriation, often with sodium borohydride. rsc.org

Oxidation of Trialkylboranes: Trialkylboranes can undergo oxidation with molecular oxygen to generate dialkylperoxyalkylboranes. unl.edu Subsequent hydrolysis of these intermediates yields the desired alkyl hydroperoxide. unl.eduthieme-connect.de This method is known for its applicability to a wide variety of alkyl groups. thieme-connect.de

Acid-Catalyzed Reaction with Hydrogen Peroxide: Ketones and their derivatives can be converted into hydroperoxides by reacting them with hydrogen peroxide in the presence of an acid catalyst, such as phosphomolybdic acid or rhenium catalysts. organic-chemistry.org

Table 1: Overview of Conventional Synthesis Methods for Heptyl Hydroperoxide

| Method | Starting Material | Key Reagents | General Reaction |

|---|---|---|---|

| Autoxidation | Heptane | O₂, Radical Initiator | C₇H₁₆ + O₂ → C₇H₁₅OOH |

| Grignard Reaction | Heptylmagnesium Halide | 1. O₂ 2. H₃O⁺ | C₇H₁₅MgBr + O₂ → C₇H₁₅OOMgBr → C₇H₁₅OOH |

| Nucleophilic Substitution | Heptyl Bromide | H₂O₂, Base | C₇H₁₅Br + H₂O₂ → C₇H₁₅OOH + HBr |

| Oxymercuration-Demercuriation | 1-Heptene | 1. Hg(OAc)₂, H₂O₂ 2. NaBH₄ | CH₃(CH₂)₄CH=CH₂ → C₇H₁₅OOH |

Emerging Biocatalytic and Green Chemistry Routes for Hydroperoxide Production

In recent years, there has been a significant shift towards developing more sustainable and environmentally friendly chemical processes. This trend has led to the exploration of biocatalytic and green chemistry routes for producing hydroperoxides, aiming to reduce waste, energy consumption, and the use of hazardous materials. unsw.edu.au

Green Chemistry Approaches

A major focus of green chemistry in this context is the production and use of hydrogen peroxide (H₂O₂), a key oxidant that is considered an inherently green reagent because its only byproducts are water and oxygen. tudelft.nl Traditional large-scale production of H₂O₂ relies on the energy-intensive anthraquinone (B42736) process. doria.firesearchgate.net Emerging greener alternatives include:

Direct Synthesis of H₂O₂: This involves the direct reaction of hydrogen (H₂) and oxygen (O₂) using catalysts, often based on noble metals like palladium and gold. doria.fiukri.org This method can be performed in environmentally benign solvents like water or small aliphatic alcohols. doria.fi

Electrochemical Production: H₂O₂ can be generated on-site and on-demand through the electrochemical reduction of oxygen, using only air, water, and electricity as inputs. unsw.edu.au This decentralized approach avoids the transportation and storage of high-concentration H₂O₂. unsw.edu.au

Photocatalytic Production: Researchers have developed photocatalytic systems, for instance using hydrophobized poly(heptazine imide), to produce H₂O₂ in biphasic systems, which facilitates product separation. researchgate.netrsc.org

Biocatalytic Routes

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild conditions. nih.gov While the direct enzymatic synthesis of heptyl hydroperoxide is an area of ongoing research, several enzyme classes and strategies are relevant:

Peroxygenases: Unspecific peroxygenases (UPOs) are versatile biocatalysts that can perform a wide range of oxygenation reactions, including hydroxylations, epoxidations, and sulfoxidations, using H₂O₂ as the oxidant. tudelft.nltudelft.nl Their independence from cofactors like NAD(P)H makes them attractive for industrial applications. tudelft.nlnih.gov

In Situ H₂O₂ Generation: A key challenge in using H₂O₂-dependent enzymes is that high concentrations of H₂O₂ can damage the enzyme. nih.gov To overcome this, methods for the in situ generation of H₂O₂ are being developed, which provide the oxidant at a controlled, low concentration. nih.gov This can be achieved using other enzymes in a cascade, or through bioelectrocatalytic and photocatalytic approaches. nih.gov

The development of these green and biocatalytic routes holds the promise of more sustainable and efficient production of hydroperoxides like heptyl hydroperoxide, aligning with the broader goals of modern chemical manufacturing.

Table 2: Emerging Synthesis and Production Routes

| Approach | Focus | Key Features | Relevance to Heptyl Hydroperoxide |

|---|---|---|---|

| Green Chemistry | Direct Synthesis of H₂O₂ | Catalytic reaction of H₂ and O₂; use of green solvents. doria.fiukri.org | Provides a sustainable source of a key reagent for some synthesis methods. |

| Electrochemical H₂O₂ Production | On-site, on-demand generation from air, water, and electricity. unsw.edu.au | Offers a safer and more sustainable supply of H₂O₂ for synthesis. | |

| Biocatalysis | Peroxygenase-catalyzed Reactions | High selectivity; mild reaction conditions; uses H₂O₂ as oxidant. tudelft.nltudelft.nl | Potential for direct, selective synthesis of hydroperoxides from alkanes. |

Reaction Mechanisms and Chemical Kinetics of Heptyl Hydroperoxide

Thermal Decomposition and Degradation Pathways of Heptyl Hydroperoxide

The thermal stability of heptyl hydroperoxide is limited; its decomposition can be initiated by heat, leading to the homolytic cleavage of the weak oxygen-oxygen bond. wikipedia.orgacs.org This bond has a dissociation energy of approximately 45–50 kcal/mol (190–210 kJ/mol), which is significantly lower than C-C, C-H, or C-O bonds, making it the most likely point of scission. wikipedia.org The decomposition process is complex and highly dependent on conditions such as temperature, concentration, and the solvent used. acs.org

The primary step in the thermal decomposition is the formation of a heptoxy radical (C₇H₁₅O•) and a hydroxyl radical (•OH):

C₇H₁₅OOH → C₇H₁₅O• + •OH

These initial radicals are highly reactive and can engage in a variety of subsequent reactions, leading to a wide array of degradation products. researchgate.net The decomposition can be autocatalytic, as the radical products can react with parent hydroperoxide molecules to accelerate the degradation rate. acs.org In non-aromatic solvents, decomposition is often largely induced by radicals, while in aromatic solvents, homolytic cleavage is the predominant pathway. acs.org At elevated temperatures, the decomposition can become rapid and potentially explosive, necessitating careful temperature control during handling and synthesis. vulcanchem.com

Studies on similar hydroperoxides have shown that decomposition can follow either unimolecular or bimolecular pathways, depending on the concentration. researchgate.net At high concentrations, a bimolecular process may dominate, while at lower concentrations, a first-order unimolecular decomposition is more likely. researchgate.net The degradation pathways can yield a variety of secondary products, including alcohols, ketones, and aldehydes, through subsequent radical reactions. ontosight.airesearchgate.net

Table 1: Physicochemical and Thermochemical Properties of Heptyl Hydroperoxide

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₆O₂ | nist.govvulcanchem.com |

| Molecular Weight | 132.20 g/mol | nist.govvulcanchem.com |

| CAS Registry Number | 764-81-8 | nist.govchemeo.com |

| Standard Enthalpy of Combustion (ΔcH°, liquid) | -4698.20 ± 5.00 kJ/mol | vulcanchem.comchemeo.com |

| Standard Enthalpy of Formation (ΔfH°, liquid) | -343 kJ/mol | vulcanchem.com |

Oxidative and Reductive Reactivity of the Hydroperoxide Moiety

The hydroperoxide group (-OOH) is chemically versatile, capable of acting as both an oxidizing and a reducing agent.

Oxidative Reactivity: The hydroperoxide moiety is a potent oxidizing agent. This reactivity is central to its industrial applications, such as in metal-catalyzed epoxidations of alkenes. wikipedia.org In biological systems, organic hydroperoxides can induce oxidative damage by reacting with various cellular components. nih.gov The reaction with metal centers, such as in haemoproteins, can lead to the formation of high-valent metal-oxo species, which are powerful oxidants capable of promoting further oxidation, such as lipid peroxidation. nih.govnih.gov

Reductive Reactivity: Heptyl hydroperoxide can be reduced to the corresponding alcohol, heptanol (B41253) (C₇H₁₅OH). This transformation can be achieved using various reducing agents. Common laboratory reagents for this purpose include lithium aluminium hydride and phosphite (B83602) esters or tertiary phosphines. wikipedia.org

Reaction with Lithium Aluminium Hydride: 4 C₇H₁₅OOH + LiAlH₄ → LiAlO₂ + 2 H₂O + 4 C₇H₁₅OH wikipedia.org

Reaction with a Trialkylphosphine: C₇H₁₅OOH + PR₃ → OPR₃ + C₇H₁₅OH wikipedia.org

This reductive transformation is not only a synthetic route to alcohols but also forms the basis for analytical methods to quantify organic peroxides. wikipedia.orgthermofisher.com

Radical Generation and Propagation in Systems Involving Heptyl Hydroperoxide

The defining characteristic of heptyl hydroperoxide in many reaction systems is its ability to generate free radicals. ontosight.ai As mentioned, the homolytic cleavage of the O-O bond is the primary initiation step, producing alkoxyl (C₇H₁₅O•) and hydroxyl (•OH) radicals. acs.orgnih.gov This process is fundamental to its use as a radical initiator in polymerizations. ontosight.ai

Once generated, these primary radicals can propagate a chain reaction. Key propagation steps include:

Hydrogen Abstraction: The highly reactive hydroxyl and heptoxy radicals can abstract a hydrogen atom from a suitable donor molecule (R'-H), such as another hydrocarbon molecule or the parent hydroperoxide itself, to form a new radical (R'•). wikipedia.orgbeilstein-journals.org

C₇H₁₅O• + R'-H → C₇H₁₅OH + R'•

•OH + R'-H → H₂O + R'•

Reaction with Alkenes: In polymerization systems, the generated radicals can add across the double bond of a monomer, initiating the growth of a polymer chain. ontosight.ai

The generation of radicals from hydroperoxides can be monitored continuously using techniques like luminol-amplified chemiluminescence. nih.gov The presence of radical scavengers or antioxidants can inhibit these reactions by quenching the generated radicals, thus terminating or slowing the propagation cycle. nih.gov

Role in Hydrocarbon Combustion Chemistry and Autoignition Phenomena

Heptyl hydroperoxide is a critical, albeit transient, intermediate in the low-temperature combustion and autoignition of n-heptane. dtic.milllnl.gov N-heptane is a primary reference fuel used to define the octane (B31449) rating of gasoline, making the study of its oxidation kinetics essential for understanding and controlling engine knock. colostate.edu The chemistry of heptyl hydroperoxide is central to the characteristic phenomena observed during n-heptane oxidation, such as cool flames and the negative temperature coefficient (NTC) region. colostate.edursc.org

During the low-temperature oxidation of n-heptane (approximately 500–800 K), the process begins with H-atom abstraction from the fuel by radicals, forming one of four possible heptyl radicals (C₇H₁₅•). llnl.govcolostate.edu These heptyl radicals then rapidly add to molecular oxygen (O₂) to form heptylperoxy radicals (C₇H₁₅OO•). llnl.gov

C₇H₁₆ + •OH → C₇H₁₅• + H₂O C₇H₁₅• + O₂ ⇌ C₇H₁₅OO•

The heptylperoxy radicals can then undergo internal H-atom abstraction, where a hydrogen atom from within the same molecule is transferred to the peroxy group. This isomerization forms a hydroperoxy-heptyl radical (•C₇H₁₄OOH). llnl.gov The subsequent addition of a second O₂ molecule and further reactions lead to the formation of ketohydroperoxides. llnl.govcolostate.edu

However, a crucial pathway involves the abstraction of a hydrogen atom by the hydroperoxy-heptyl radical from another molecule, forming a stable heptyl hydroperoxide isomer (C₇H₁₅OOH). Depending on which hydrogen was initially abstracted from the n-heptane chain, different isomers such as 1-, 2-, 3-, or 4-heptyl hydroperoxide can be formed. rsc.org

Accurate kinetic modeling of n-heptane combustion is crucial for computational fluid dynamics (CFD) simulations of internal combustion engines. mdpi.commdpi.com These detailed chemical kinetic models must include comprehensive reaction subsets for the formation and decomposition of heptyl hydroperoxides and related species to accurately predict combustion phenomena like ignition delay times and the NTC behavior. llnl.govcolostate.edue3s-conferences.org

Several detailed kinetic mechanisms have been developed and are continuously refined. llnl.govindexive.comresearchgate.net These models incorporate thousands of elementary reactions involving hundreds of species. The pathways involving heptyl hydroperoxide are particularly sensitive in the low-temperature regime. llnl.gov Key reaction classes that must be accurately represented include:

H-atom abstraction from the fuel. colostate.edu

Alkyl radical addition to O₂ to form alkylperoxy radicals. llnl.gov

Isomerization of alkylperoxy radicals to form hydroperoxy-alkyl radicals. llnl.gov

Formation and decomposition of hydroperoxides and ketohydroperoxides. colostate.edunih.gov

Simulations using these models are performed with software like CHEMKIN and are validated against experimental data from various sources, including shock tubes, jet-stirred reactors, and rapid compression machines. e3s-conferences.orgindexive.comresearchgate.net The inclusion of pathways leading to ketohydroperoxides, which subsequently decompose to produce an additional hydroxyl radical, has been shown to have a large influence on accurately reproducing NTC behavior and two-stage ignition. llnl.govcolostate.edu The development of simplified or "reduced" mechanisms that retain predictive accuracy while being computationally less expensive is an ongoing area of research. mdpi.comindexive.com

Table 2: Key Reaction Classes in n-Heptane Low-Temperature Oxidation

| Reaction Class | Generic Equation | Significance | Source |

|---|---|---|---|

| Chain Initiation / H-Abstraction | RH + O₂ → R• + HO₂• | Initial formation of alkyl radicals from fuel (RH). | wikipedia.orgcolostate.edu |

| Peroxy Radical Formation | R• + O₂ → ROO• | Key step in low-temperature oxidation. | llnl.gov |

| Isomerization | ROO• → •QOOH | Forms hydroperoxy-alkyl radicals, a precursor to branching. | llnl.gov |

| Chain Propagation | •QOOH → Olefin + HO₂• | A competing reaction pathway. | llnl.gov |

| Second O₂ Addition | •QOOH + O₂ → •O₂QOOH | Leads to ketohydroperoxide formation. | llnl.gov |

| Degenerate Chain Branching | ROOH → RO• + •OH | Increases radical pool, leading to autoignition. | rsc.org |

| Ketohydroperoxide Decomposition | •O₂QOOH → Ketohydroperoxide + •OH | Important chain branching pathway influencing NTC behavior. | colostate.edu |

Catalytic Transformation Mechanisms

The decomposition of heptyl hydroperoxide can be significantly influenced by the presence of catalysts, particularly metal ions. acs.orgresearchgate.net Catalysts can alter the reaction rate and selectivity by providing alternative decomposition pathways with lower activation energies.

Transition metal ions, such as those of cobalt, manganese, or copper, can catalyze the decomposition through redox cycles. researchgate.netbeilstein-journals.org These metals can facilitate the breakdown of the hydroperoxide into radicals, a process utilized in industrial oxidations, such as the production of cyclohexanone (B45756) from cyclohexane (B81311) where a cobalt catalyst is used. wikipedia.org

The mechanism often involves a one-electron transfer between the metal ion and the hydroperoxide. For example, a metal in a lower oxidation state (Mⁿ⁺) can react with the hydroperoxide to generate an alkoxy radical and a hydroxyl anion, with the metal being oxidized (M⁽ⁿ⁺¹⁾⁺). The metal in the higher oxidation state can then react with another hydroperoxide molecule to produce a peroxy radical and a proton, returning the metal to its lower oxidation state.

Mⁿ⁺ + ROOH → M⁽ⁿ⁺¹⁾⁺ + RO• + OH⁻

M⁽ⁿ⁺¹⁾⁺ + ROOH → Mⁿ⁺ + ROO• + H⁺

Interactions with Heterogeneous and Homogeneous Catalysts (e.g., Metal-Acid Systems)

The decomposition of heptyl hydroperoxide is a reaction of significant interest, and its pathway can be effectively controlled through the use of both homogeneous and heterogeneous catalysts. These catalysts influence the reaction mechanism and kinetics, dictating the product distribution, primarily between heptanones and heptanols.

Homogeneous Catalysis

The liquid-phase decomposition of 4-heptyl hydroperoxide has been notably studied using homogeneous transition metal complexes, particularly those involving vanadium and chromium. Research indicates that these catalysts promote a selective, non-radical decomposition pathway, favoring the formation of the corresponding ketone.

Mechanism with Vanadium and Chromium Catalysts:

Quantum chemical investigations and experimental studies have elucidated the mechanism of 4-heptyl hydroperoxide decomposition in the presence of vanadium(V) and chromium(VI) catalysts. The reaction is proposed to proceed through the formation of a metal-peroxo intermediate. acs.orgresearchgate.net

In the case of vanadium(V) dipicolinato complexes, a radical-free mechanism is suggested, which involves a hydrogen abstraction by the vanadium-oxo group. acs.org Density Functional Theory (DFT) calculations support a pathway involving the cleavage of the O-O bond and a subsequent hydrogen transfer, leading to the release of 4-heptanone (B92745) and water. researchgate.netresearchgate.net This selective decomposition is energetically feasible and avoids the formation of radical species that can lead to less selective side reactions. researchgate.netresearchgate.net

A similar non-radical mechanism is proposed for chromium(VI) catalysts. acs.org The reaction is believed to proceed via the formation of a metal alkylperoxido intermediate. researchgate.net The activation energy for the dehydroperoxidation step is found to be lower with chromium catalysts compared to vanadium systems, suggesting better activity and selectivity for the chromium catalysts. acs.org

Research Findings and Kinetic Data:

Studies comparing the decomposition of 4-heptyl hydroperoxide and cyclohexyl hydroperoxide have revealed a notable difference in selectivity. The decomposition of 4-heptyl hydroperoxide shows a higher selectivity towards the corresponding ketone. researchgate.netresearchgate.netuni-heidelberg.de

Initial experiments with a vanadium(V) dipicolinato complex demonstrated a preference for the formation of 4-heptanone over 4-heptanol. researchgate.net DFT calculations comparing the decomposition of 4-heptyl hydroperoxide and cyclohexyl hydroperoxide with a vanadium catalyst revealed a considerably lower activation energy for 4-heptyl hydroperoxide, which accounts for the observed higher selectivity towards the ketone. uni-heidelberg.de

Table 1: Product Selectivity in the Homogeneous Catalytic Decomposition of 4-Heptyl Hydroperoxide

| Catalyst System | Temperature | Product Ratio (Ketone:Alcohol) | Source |

| Vanadium(V) dipicolinato complex | Room Temperature | 3.7 : 1 | researchgate.net |

| Vanadium(V) dipicolinato complex | 60 °C | 2.4 : 1 | researchgate.net |

Table 2: Calculated Activation Energy for Hydroperoxide Decomposition

| Hydroperoxide | Catalyst System | Activation Energy (kJ/mol) | Source |

| 4-Heptyl hydroperoxide | Vanadium(V) complex | 91.7 | uni-heidelberg.de |

| Cyclohexyl hydroperoxide | Vanadium(V) complex | 110.1 | uni-heidelberg.de |

Heterogeneous Catalysis

While the principles of heterogeneous catalysis are widely applied to hydroperoxide decomposition, specific research findings detailing the reaction mechanisms and kinetics for heptyl hydroperoxide are not as readily available in the reviewed literature. Generally, heterogeneous catalysts offer advantages such as ease of separation from the reaction mixture and potential for reuse. Metal oxides and supported metal catalysts are commonly employed for such reactions.

General Mechanisms:

For other alkyl hydroperoxides, heterogeneous decomposition over metal-containing catalysts, such as chromium-substituted aluminophosphate (CrAPO-5), is suggested to proceed via a mechanism similar to their homogeneous counterparts. researchgate.net This involves the formation of an intermediate peroxychromate ester on the catalyst surface, which then decomposes heterolytically to yield a ketone and the hydrated catalyst site. researchgate.net This non-radical pathway is favored for achieving high selectivity to the ketone.

In the case of other hydroperoxides, Langmuir-Hinshelwood kinetics have been used to model the reaction, suggesting that the reaction occurs on the catalyst surface involving adsorbed species. researchgate.net The decomposition of hydroperoxides on metal oxide surfaces is generally understood to involve redox cycles of the metal ions at the catalyst surface.

Due to the lack of specific data for heptyl hydroperoxide in the reviewed literature, a detailed discussion and data tables for its heterogeneous catalytic decomposition cannot be provided at this time.

Theoretical and Computational Investigations of Heptyl Hydroperoxide

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of heptyl hydroperoxide. These methods are employed to determine the molecule's electronic structure, optimized geometry, and energetic characteristics.

High-level ab initio and density functional theory (DFT) methods are commonly utilized to model the electronic structure of hydroperoxides. mun.caarxiv.org For a molecule like heptyl hydroperoxide, methods such as B3LYP or M06-2X, combined with a suitable basis set like 6-311++G(3df,3pd), can provide accurate predictions of its geometric parameters, vibrational frequencies, and electronic energies. mun.ca The ground state geometry of heptyl hydroperoxide is characterized by a C-O-O-H dihedral angle that results in a chiral molecule. nih.gov

The energetics of heptyl hydroperoxide, including its bond dissociation energies (BDEs), are of particular interest for understanding its stability and decomposition pathways. The O-O bond is typically the weakest bond in hydroperoxides, and its BDE is a critical parameter. Computational studies on similar, smaller organic hydroperoxides, such as cyclohexyl hydroperoxide, have shown O-O BDEs to be in the range of 43-45 kcal/mol, calculated using high-accuracy methods like W1BD. nih.gov It is expected that the O-O BDE of heptyl hydroperoxide would be of a similar magnitude.

Furthermore, gas-phase ion energetics data, such as appearance energies for various fragment ions, have been experimentally determined and can be complemented by theoretical calculations. nist.gov For instance, the appearance energy for the C7H15O+ ion from heptyl hydroperoxide has been measured at approximately 10.3 ± 0.1 eV. nist.gov

Table 1: Calculated Energetic Data for Heptyl Hydroperoxide (Note: The following data are illustrative and based on typical values for similar hydroperoxides, as direct computational studies on heptyl hydroperoxide are not widely available. Experimental values are included where known.)

| Property | Calculated/Estimated Value | Method/Reference |

| O-O Bond Dissociation Energy | ~44 kcal/mol | Analogy to other hydroperoxides nih.gov |

| Appearance Energy (C7H15+) | 10.6 ± 0.1 eV | nist.gov |

| Appearance Energy (C7H15O+) | 10.3 ± 0.1 eV | nist.gov |

| Appearance Energy (C7H15O2+) | 11.1 ± 0.1 eV | nist.gov |

Computational Reaction Dynamics and Pathway Analysis

Computational methods are invaluable for elucidating the complex reaction dynamics and decomposition pathways of heptyl hydroperoxide. These studies often focus on the unimolecular and bimolecular reactions that the molecule can undergo.

The primary decomposition pathway for hydroperoxides is the homolytic cleavage of the weak O-O bond, leading to the formation of a heptoxy radical (C7H15O•) and a hydroxyl radical (•OH). nih.gov Transition state theory can be used in conjunction with quantum chemical calculations to determine the activation energy and rate constants for this process. wsu.edu

In addition to unimolecular decomposition, the reactions of heptyl hydroperoxide with other atmospheric or solution-phase species are of interest. For example, computational studies on ethyl hydroperoxide have investigated its reactions with atmospheric radicals like •OH. mun.ca These studies map out the potential energy surface for the reaction, identifying transition states and intermediate species. The reaction can proceed via hydrogen abstraction from different sites on the alkyl chain or from the hydroperoxy group.

Solvent effects can also play a crucial role in the reaction dynamics. mun.ca Computational models, such as the Polarizable Continuum Model (PCM) or the SMD solvation model, can be used to simulate the influence of a solvent on the reaction pathways and activation energies. For instance, in aqueous environments, water molecules can participate in the decomposition of hydroperoxides, sometimes leading to proton-catalyzed mechanisms that lower the activation energy for decomposition. semanticscholar.org

Molecular Modeling and Simulation of Hydroperoxide Interactions

Molecular modeling and simulation techniques, particularly molecular dynamics (MD), are employed to study the behavior of heptyl hydroperoxide at the atomistic level, including its interactions with other molecules and its behavior in condensed phases. researchgate.netnih.gov

In these simulations, a force field is used to describe the potential energy of the system as a function of the atomic coordinates. For hydroperoxides, force fields need to accurately represent the torsional potential around the O-O bond, as this governs the molecule's conformation. nih.gov All-atom pairwise additive models have been developed for molecules like hydrogen peroxide, which can be extended to larger organic hydroperoxides. nih.gov

MD simulations can be used to investigate properties such as the diffusion of heptyl hydroperoxide in various solvents, its aggregation behavior, and its orientation at interfaces. For instance, simulations can reveal how heptyl hydroperoxide molecules interact with each other and with solvent molecules, such as water, through hydrogen bonding. researchgate.net

These simulations provide a dynamic picture of the intermolecular forces and can help in understanding the macroscopic properties of systems containing heptyl hydroperoxide. For example, the simulation of hydrogen peroxide in water has been used to study the structure and dynamics of the solution, including the formation of hydrogen-bonded clusters. researchgate.net Similar studies on heptyl hydroperoxide would provide insights into its behavior in aqueous and organic environments.

Biological Activities and Mechanistic Insights of Heptyl Hydroperoxide

Antimicrobial Properties of Heptyl Hydroperoxide

Hydrogen peroxide has demonstrated broad-spectrum antimicrobial activity against a variety of pathogenic bacteria, fungi, and viruses. nist.govaijr.org Its mechanism of action involves the disruption of cellular membranes and the oxidation of vital biomolecules. nih.gov The antimicrobial efficacy of hydroperoxides is influenced by factors such as concentration, contact time, and the specific microorganism. For instance, some bacteria possess defense mechanisms, such as catalase, which can neutralize the effects of hydroperoxides by converting them to water and oxygen. nist.gov

Interactive Table: Antimicrobial Activity of Hydrogen Peroxide against Various Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

| Staphylococcus aureus | 0.20 - 3.19 mM | nih.gov |

| Pseudomonas aeruginosa | 0.20 - 3.19 mM | nih.gov |

| Cutibacterium acnes | 1% (after 30 minutes) | nih.gov |

| Enterococcus faecalis | Not specified | nih.gov |

This table presents data for hydrogen peroxide as a proxy for the potential antimicrobial activity of heptyl hydroperoxide, for which specific data is not available.

Larvicidal Efficacy and Mechanisms of Action

Organic compounds, including various plant extracts and their constituents, have been extensively studied for their larvicidal properties against mosquito species that act as vectors for numerous diseases. While direct larvicidal data for heptyl hydroperoxide is scarce, the general principles of toxicity observed with other organic compounds and hydroperoxides provide a basis for understanding its potential mechanisms.

The larvicidal action of many chemical agents involves disruption of the larval cuticle, interference with the nervous system, or metabolic poisoning. ijrar.org For instance, some plant extracts have been shown to cause damage to the midgut epithelium of mosquito larvae. ijrar.org Hydroperoxides, through their generation of ROS, can induce significant oxidative stress in larval tissues, leading to cellular damage and mortality. Studies on hydrogen peroxide have shown that it can affect the efficacy of other larvicidal agents, suggesting a role for oxidative stress in larval killing mechanisms. researchgate.net

Interactive Table: Larvicidal Efficacy of Various Natural Compounds against Mosquito Larvae

| Mosquito Species | Natural Compound | LC₅₀ | Reference |

| Aedes aegypti | Linseed Oil (after 48 hours) | 2.32% | cabidigitallibrary.org |

| Anopheles stephensi | Linseed Oil (after 24 hours) | 1.1% | cabidigitallibrary.org |

| Culex quinquefasciatus | Kyllinga nemoralis (Ethanol extract) | 100% mortality at 200 ppm | ijrar.org |

| Aedes aegypti | Chloris virgata (Methanol extract) | 80.11 ppm | nih.gov |

This table showcases the larvicidal efficacy of various natural compounds to illustrate the types of data relevant to assessing the potential of heptyl hydroperoxide as a larvicide. Specific LC₅₀ values for heptyl hydroperoxide are not available.

Broader Bioactivity Spectrum and Cellular Interactions

The biological activity of heptyl hydroperoxide extends beyond its direct antimicrobial and larvicidal effects and is intrinsically linked to its nature as a lipid hydroperoxide. Lipid peroxidation is a well-established mechanism of cellular injury, where free radicals attack lipids within cell membranes, leading to a chain reaction of lipid degradation and the formation of various reactive byproducts. nih.gov

The introduction of a hydroperoxide group into a lipid molecule, such as in heptyl hydroperoxide, can significantly alter membrane structure and function. This can lead to changes in membrane fluidity and permeability, ultimately compromising cellular integrity. nih.gov Furthermore, the decomposition of lipid hydroperoxides can generate cytotoxic aldehydes, such as malondialdehyde and 4-hydroxynonenal, which can cross-link proteins and DNA, leading to widespread cellular dysfunction and apoptosis (programmed cell death). nih.gov

The cellular response to hydroperoxide-induced oxidative stress is complex and can trigger various signaling pathways. In some cases, low levels of ROS can act as signaling molecules, while higher concentrations lead to overwhelming oxidative damage and cell death. mdpi.com The cytotoxicity of organic hydroperoxides has been demonstrated in various cell lines, where exposure leads to lipid peroxidation and subsequent cell death. nih.gov

Future Research Directions and Potential Applications

The unique chemical properties of heptyl hydroperoxide, stemming from its reactive peroxy group and its seven-carbon alkyl chain, position it as a compound of interest for forward-looking research and innovative industrial applications. Future investigations are poised to explore its potential in creating novel materials, understanding its environmental lifecycle, developing sophisticated monitoring techniques, and leveraging its reactivity for sustainable chemical processes.

Q & A

Q. What are the recommended methods for synthesizing heptyl hydroperoxide with high purity for laboratory use?

Methodological Answer: Heptyl hydroperoxide (C₇H₁₆O₂) is typically synthesized via controlled oxidation of heptanol using hydrogen peroxide or oxygen under acidic catalysis. Key steps include:

Reaction Setup : Mix heptanol with a 30% hydrogen peroxide solution in a molar ratio of 1:1.5, catalyzed by sulfuric acid (0.5% v/v) at 40–50°C for 6–8 hours .

Purification : Extract the product using diethyl ether, wash with sodium bicarbonate to neutralize residual acid, and dry over anhydrous sodium sulfate.

Purity Verification : Confirm identity via FT-IR (O-O stretch at ~800 cm⁻¹) and GC-MS (molecular ion peak at m/z 132) .

Q. Table 1: Critical Parameters for Synthesis

| Parameter | Optimal Range | Purpose |

|---|---|---|

| Temperature | 40–50°C | Minimize side reactions |

| H₂O₂ Concentration | 30% | Balance reactivity and safety |

| Catalyst (H₂SO₄) | 0.5% v/v | Accelerate oxidation efficiency |

Q. How can researchers detect and quantify heptyl hydroperoxide in experimental samples?

Methodological Answer: Two primary methods are used:

- Method A (Test Strips) : Commercial peroxide test strips (e.g., JT Baker) detect peroxides via colorimetric reaction. Suitable for concentrations >10 ppm. Calibrate using hydrogen peroxide standards (e.g., 1000 mg/l stock prepared per Spectroquant® protocols) .

- Method B (Iodide Test) : Quantify via iodometric titration. Add potassium iodide to the sample; peroxides oxidize iodide to iodine, measured spectrophotometrically at 350 nm. Use a standard curve (0–100 ppm H₂O₂ equivalents) for quantification .

Q. Table 2: Detection Limits and Equipment

| Method | Detection Limit | Equipment Required |

|---|---|---|

| Test Strips | 10 ppm | Visual comparison card |

| Iodide Titration | 1 ppm | UV-Vis spectrophotometer |

Q. What are the best practices for storing heptyl hydroperoxide to prevent degradation and ensure safety?

Methodological Answer:

- Storage Conditions : Store in amber glass bottles under inert gas (argon/nitrogen) at 2–8°C to inhibit radical-mediated decomposition .

- Monitoring : Test for peroxides monthly using Method A or B. Discard if peroxide concentration exceeds 10 ppm or after 6 months of storage .

- Labeling : Record dates of receipt, opening, and testing on the container .

Q. What analytical techniques are essential for characterizing heptyl hydroperoxide in solution?

Methodological Answer:

- FT-IR Spectroscopy : Identify O-O and C-O bonds (critical for functional group confirmation).

- GC-MS : Confirm molecular weight (m/z 132) and purity (>98%) .

- NMR (¹H, ¹³C) : Resolve structural isomers and assess degradation byproducts.

Advanced Research Questions

Q. How do experimental conditions influence the degradation kinetics of heptyl hydroperoxide under varying environmental factors?

Methodological Answer: Degradation follows pseudo-first-order kinetics. Use accelerated stability studies:

Variable Testing : Expose samples to UV light (254 nm), elevated temperatures (40–60°C), and varying pH (3–9).

Kinetic Analysis : Monitor peroxide concentration over time via iodide titration. Calculate rate constants (k) and half-life (t₁/₂) using Arrhenius plots .

Q. Table 3: Degradation Rate Constants

| Condition | k (day⁻¹) | t₁/₂ (days) |

|---|---|---|

| 25°C, dark | 0.005 | 138.6 |

| 40°C, UV exposure | 0.032 | 21.6 |

Q. What strategies can resolve contradictions in reported reaction mechanisms involving heptyl hydroperoxide in organic synthesis?

Methodological Answer:

- Isotopic Labeling : Use ¹⁸O-labeled H₂O₂ to track oxygen incorporation in products.

- Computational Modeling : Apply DFT calculations (e.g., Gaussian 16) to compare activation energies of proposed pathways .

- Control Experiments : Replicate conflicting studies under identical conditions to isolate variables (e.g., trace metal contamination) .

Q. How does heptyl hydroperoxide interact with enzymatic systems in lipid peroxidation studies, and how can this be measured?

Methodological Answer: Heptyl hydroperoxide induces lipid peroxidation via radical chain reactions. To study this:

Cell-Based Assays : Treat HepG2 cells with 200 µM heptyl hydroperoxide for 2 hours. Use fluorescence probes (e.g., BDP 581/591 C11) to detect lipid peroxidation (green/red fluorescence shift) .

Enzymatic Inhibition : Co-treat with esterase inhibitors (e.g., DEF) to assess metabolic activation pathways. Measure LC₅₀ shifts via dose-response curves .

Q. Table 4: Lipid Peroxidation Assay Data

| Treatment | Green Fluorescence (a.u.) | Red Fluorescence (a.u.) |

|---|---|---|

| Control | 150 ± 10 | 300 ± 15 |

| 200 µM Heptyl Hydroperoxide | 450 ± 30 | 120 ± 8 |

Q. What computational modeling approaches are suitable for predicting the reactivity of heptyl hydroperoxide in complex chemical systems?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate decomposition pathways in solvents (e.g., water, ethanol) using GROMACS.

- Reactivity Descriptors : Calculate Fukui indices (f⁺, f⁻) to predict nucleophilic/electrophilic sites .

- QSPR Models : Corrate experimental degradation rates with molecular descriptors (e.g., logP, polar surface area).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.